molecular formula C19H19F3N6O4 B2910924 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893924-40-8

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2910924
CAS No.: 893924-40-8
M. Wt: 452.394
InChI Key: NBUDBIZIYLPOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic chemical compound designed for research purposes. Its structure incorporates a triazolo[4,5-d]pyrimidin-7-one core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets . The molecule is further functionalized with a 4-(trifluoromethoxy)phenyl group, a substituent often used to enhance a compound's metabolic stability and modulate its lipophilicity, thereby influencing its pharmacokinetic properties . The presence of a (2,6-dimethylmorpholino) moiety linked via an oxoethyl chain suggests potential for interactions with enzymes or receptors, as morpholine derivatives are commonly encountered in bioactive molecules . This specific combination of structural features makes this compound a valuable candidate for researchers investigating new enzyme inhibitors or receptor modulators, particularly in the fields of oncology, virology, and immunology. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for library development, or a pharmacological tool for in vitro biological screening. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O4/c1-11-7-26(8-12(2)31-11)15(29)9-27-10-23-17-16(18(27)30)24-25-28(17)13-3-5-14(6-4-13)32-19(20,21)22/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUDBIZIYLPOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Morpholino/Piperazine Derivatives

  • Target Compound: 2,6-Dimethylmorpholino group enhances steric hindrance and solubility compared to unsubstituted morpholine .
  • Piperazine Analog: 3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl] derivative () replaces morpholino with a piperazine ring. Piperazine’s basic nitrogen improves protonation-dependent solubility but may reduce metabolic stability .

Aromatic Substituents

  • Trifluoromethoxyphenyl (Target) : The -OCF₃ group provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to -OCH₃ () or -Cl () .

Side Chain Modifications

  • Thioether derivatives () : Replacement of oxygen with sulfur in side chains (e.g., -SCF₃ in ) enhances lipophilicity and may affect redox stability .

Key Research Findings

Planarity and Conjugation: The triazolopyrimidinone core in the target compound and analogs (e.g., ) exhibits near-coplanar geometry, critical for interactions with flat binding pockets in enzymes .

Metabolic Stability : The trifluoromethoxy group in the target compound likely outperforms methoxy or chloro substituents () in resisting cytochrome P450-mediated oxidation .

Solubility Trends: Morpholino derivatives generally exhibit better aqueous solubility than piperazine-based analogs due to reduced basicity .

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